molecular formula C5H14ClNO B1431878 3-Methoxy-2-methylpropan-1-amine hydrochloride CAS No. 1803608-40-3

3-Methoxy-2-methylpropan-1-amine hydrochloride

Cat. No. B1431878
M. Wt: 139.62 g/mol
InChI Key: MJRNKLMYQIGQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-methylpropan-1-amine hydrochloride, also known as Methoxyphenamine, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for various purposes in scientific research. Methoxyphenamine is a derivative of amphetamine and has a similar structure and mechanism of action.

Scientific Research Applications

Synthesis of Antineoplastic Agents

One application involves the synthesis of antineoplastic agents, where a related compound, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, was synthesized and evaluated for its cancer cell growth inhibitory properties. This compound, along with its hydrochloride form, showed significant activity against a panel of human and animal cancer cell lines, indicating its potential use in cancer treatment research (Pettit et al., 2003).

Catalytic Studies

Another study focused on the synthesis, characterization, and catalytic studies of Mn(III)-Schiff Base-Dicyanamide Complexes. This research aimed to explore the rhombicity effect in peroxidase studies, demonstrating the compound's relevance in enzymatic and catalytic research (Bermejo et al., 2017).

Amidation of Esters

The compound also finds application in the amidation of esters, where magnesium methoxide and calcium chloride were used to facilitate the direct aminolysis of esters by ammonia to primary amides. This process is significant in the synthesis of various amides from esters, offering a safer and more efficient method compared to traditional techniques (Bundesmann et al., 2010).

Photolabile Protecting Group

Additionally, 3-methoxy-2-methylpropan-1-amine hydrochloride derivatives have been utilized in the development of photolabile protecting groups for amines in flow chemistry, highlighting their importance in the field of synthetic organic chemistry and the development of novel synthetic methodologies (Yueh et al., 2015).

Fluorescent Protecting Group

In another study, derivatives of 3-methoxy-2-methylpropan-1-amine were evaluated as a fluorescent primary amine protection group, demonstrating their potential use in the synthesis of fluorescently labeled compounds for biochemical and medical research (Kuo & Yang, 2008).

properties

IUPAC Name

3-methoxy-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(3-6)4-7-2;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNKLMYQIGQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylpropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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